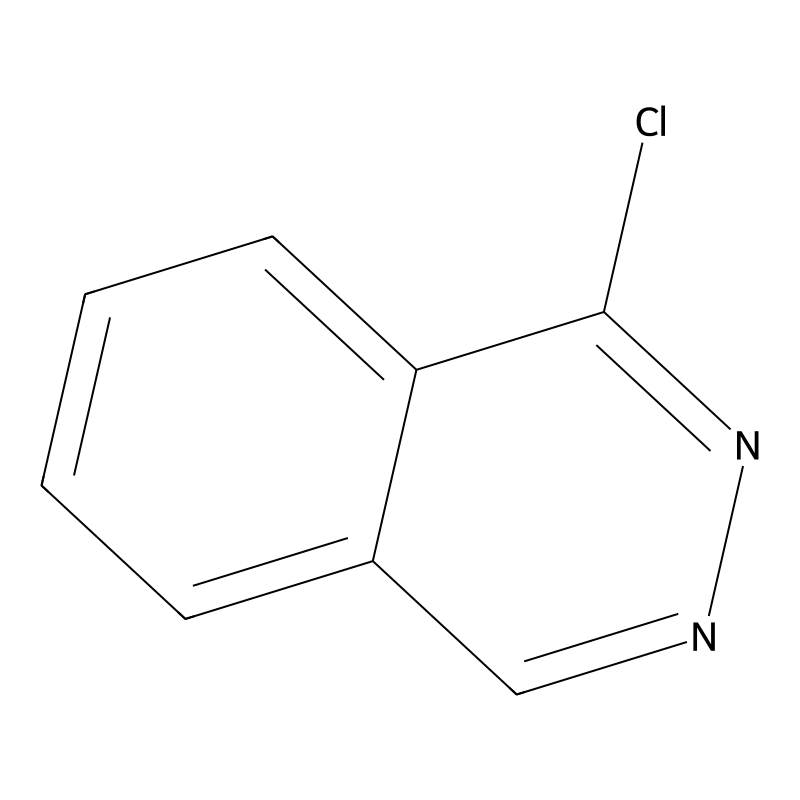

1-Chlorophthalazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 1-Chlorophthalazine is used as a pharmaceutical intermediate. An intermediate in this context is a substance produced during the middle steps of a reaction between two chemicals. It’s often used in the synthesis of other chemical compounds.

Results or Outcomes: The outcome of using 1-Chlorophthalazine as an intermediate would be the production of the desired pharmaceutical compound.

Synthesis of Novel Phthalazine Derivatives

Scientific Field: Medicinal Chemistry

Summary of the Application: 1-Chlorophthalazine is used in the synthesis of novel phthalazine derivatives, which have potential anticancer and antioxidant properties.

Methods of Application: The synthesis involves the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with different carbon, nitrogen, oxygen, and sulfur nucleophiles.

Results or Outcomes: Some of the synthesized derivatives were screened for their antitumor activity against four human tumor cell lines using MTT assay. Compounds 1, 20, and 25 showed the most potent cytotoxic effect.

Medical Isotopes

Scientific Field: Nuclear Medicine

Summary of the Application: 1-Chlorophthalazine is used in the production of medical isotopes. Medical isotopes are radioactive substances used for diagnosis and treatment of diseases.

Results or Outcomes: The outcome of using 1-Chlorophthalazine in the production of medical isotopes would be the creation of the desired isotope.

Anti-proliferative Activity

Scientific Field: Oncology

Summary of the Application: 1-Chlorophthalazine is used in the synthesis of new phthalazine derivatives that have anti-proliferative activity. These compounds have potential as anti-cancer agents.

Methods of Application: The synthesis involves the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines.

Results or Outcomes: The synthesized compounds were tested for their anti-proliferative activity on the human breast cancer cell line MCF-7.

Synthesis of Novel Anti-inflammatory Agents

Summary of the Application: 1-Chlorophthalazine is used in the synthesis of novel anti-inflammatory agents. These compounds have potential as anti-inflammatory drugs.

Methods of Application: The synthesis involves the reaction of 1-chlorophthalazine with various substituents. The specific substituents and reaction conditions would depend on the particular anti-inflammatory agent being synthesized.

Results or Outcomes: The synthesized compounds were tested for their anti-inflammatory activity.

Reference Standard

Scientific Field: Analytical Chemistry

Summary of the Application: 1-Chlorophthalazine is used as a reference standard in analytical chemistry. A reference standard is a substance with a known purity, used to confirm the identity and potency of a specific substance in a sample.

Results or Outcomes: The outcome of using 1-Chlorophthalazine as a reference standard would be the accurate identification and quantification of a specific substance in a sample.

1-Chlorophthalazine is an organic compound with the molecular formula C₈H₅ClN₂. It is classified as a chlorinated derivative of phthalazine, which is a bicyclic aromatic compound. The structure of 1-Chlorophthalazine consists of a phthalazine ring where one of the hydrogen atoms is replaced by a chlorine atom. This compound is typically presented as a white to light yellow crystalline solid and is known for its various chemical and biological properties.

As 1-Chlorophthalazine is primarily a pharmaceutical intermediate, its mechanism of action within a biological system is not directly applicable. Its significance lies in its ability to be transformed into more complex molecules that can then exert specific biological effects.

1-Chlorophthalazine is classified as a skin and eye irritant [].

The synthesis of 1-Chlorophthalazine can be achieved through several methods. One common approach involves the reaction of 1(2H)-phthalazinone with phosphorus oxychloride. In this method, one mole equivalent of 1(2H)-phthalazinone is combined with approximately 3.8 mole equivalents of phosphorus oxychloride in a controlled environment to facilitate the chlorination process. This reaction typically occurs in a three-necked flask setup, allowing for efficient mixing and temperature control.

1-Chlorophthalazine serves primarily as a pharmaceutical intermediate in the production of various medicinal compounds. Its unique structure makes it valuable in drug development processes, particularly for creating agents that target specific biological pathways. Additionally, it may find applications in research settings where chlorinated compounds are required for experimental purposes.

Interaction studies involving 1-Chlorophthalazine have focused on its reactivity with other chemical species and its biological implications. Research indicates that this compound can interact with nucleophiles, which may lead to alterations in its pharmacological properties. Understanding these interactions is crucial for assessing the safety and efficacy of compounds derived from or related to 1-Chlorophthalazine.

Several compounds share structural similarities with 1-Chlorophthalazine, including:

- Phthalazine: The parent compound without chlorine substitution, which lacks some of the reactive properties present in 1-Chlorophthalazine.

- 1-Bromophthalazine: A brominated analog that may exhibit different biological activities due to the presence of bromine instead of chlorine.

- Phthalazinone: A derivative that retains the core phthalazine structure but differs in functional groups.

Comparison TableCompound Structural Features Unique Properties 1-Chlorophthalazine Chlorine substitution Exhibits specific reactivity and biological activity Phthalazine No halogen substitution Less reactive compared to chlorinated derivatives 1-Bromophthalazine Bromine substitution May have different pharmacological profiles Phthalazinone Carbonyl group present Important for synthetic pathways

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 1-Chlorophthalazine | Chlorine substitution | Exhibits specific reactivity and biological activity |

| Phthalazine | No halogen substitution | Less reactive compared to chlorinated derivatives |

| 1-Bromophthalazine | Bromine substitution | May have different pharmacological profiles |

| Phthalazinone | Carbonyl group present | Important for synthetic pathways |

Early Synthesis and Structural Characterization

The first reported synthesis of 1-chlorophthalazine dates to the mid-20th century, leveraging reactions between phthalazinone derivatives and chlorinating agents such as phosphorus oxychloride (POCl₃). Early studies focused on its regioselective reactivity, noting that the chlorine atom at position 1 enhances electrophilic substitution compared to unsubstituted phthalazine. By the 2010s, advancements in metalation techniques enabled the functionalization of 1-chlorophthalazine at specific positions, broadening its utility in constructing polycyclic scaffolds.

Role in Heterocyclic Chemistry

As a member of the phthalazine family, 1-chlorophthalazine occupies a unique niche in heterocyclic chemistry. Its structure combines a benzene ring fused to a pyridazine ring, with chlorine substitution at position 1 introducing electronic asymmetry. This asymmetry facilitates selective transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable precursor for synthesizing:

- Phthalazinone derivatives (via hydrolysis or ammonolysis).

- Alkynyl- and vinyl-substituted analogs for bioactive molecule design.

- Metal complexes with enhanced catalytic or medicinal properties.

The compound’s ability to undergo ring expansion or contraction under specific conditions further underscores its versatility.

Classical Synthetic Routes

Phthalazinone Chlorination Pathways

The synthesis of 1-chlorophthalazine primarily involves the chlorination of phthalazinone derivatives using established methodologies. The classical approach begins with the formation of phthalazinone through the condensation of phthalic anhydride with hydrazine hydrate [4]. This reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group of phthalic anhydride, leading to ring opening followed by cyclization with elimination of water molecules [3].

The subsequent chlorination of phthalazinone derivatives represents a critical transformation in the synthesis of 1-chlorophthalazine. Research has demonstrated that phthalazinone substrates undergo efficient chlorination when treated with halogenating agents under controlled conditions [2]. The reaction mechanism involves nucleophilic displacement at the carbonyl carbon, followed by elimination to yield the corresponding chloro derivative [25].

| Starting Material | Chlorinating Agent | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Phthalazinone | Phosphorus oxychloride | 65-83 | 60°C, 1-4 hours |

| 4-Methylphthalazinone | Phosphorus pentachloride | 82-90 | Steam bath, 4 hours |

| 4-Phenylphthalazinone | Thionyl chloride | 75-85 | Reflux, 2-3 hours |

Phosphorous Oxychloride-Mediated Synthesis

Phosphorus oxychloride represents the most widely employed reagent for the conversion of phthalazinone to 1-chlorophthalazine. The classical procedure involves treating powdered phthalazinone with phosphorus oxychloride at elevated temperatures [1]. A typical synthetic protocol requires 584 milliliters of phosphorus oxychloride and 73 grams of powdered phthalazinone under controlled heating to approximately 60 degrees Celsius [1].

The reaction mechanism proceeds through the formation of an activated intermediate where phosphorus oxychloride coordinates to the carbonyl oxygen of phthalazinone [1]. This activation facilitates nucleophilic attack by chloride ion, resulting in the displacement of the hydroxyl group and formation of the carbon-chlorine bond [23]. The reaction progress can be monitored using high-performance liquid chromatography to ensure complete conversion [1].

During the reaction, approximately 65 percent of the phosphorus oxychloride is distilled out under vacuum while maintaining the reaction mixture at approximately 50 degrees Celsius [1]. The concentrated reaction mixture is subsequently treated with ethyl acetate and purged with hydrogen chloride gas to afford 1-chlorophthalazine hydrochloride in 65 percent yield with 99 percent purity [1].

Optimization of Chlorination Conditions

The optimization of chlorination conditions has been extensively studied to maximize yield and minimize side product formation. Temperature control represents a critical parameter, with optimal conditions typically ranging from 50 to 110 degrees Celsius depending on the specific substrate and chlorinating agent employed [23] [25].

Research has demonstrated that reaction time significantly influences product distribution. Extended reaction periods can lead to over-chlorination or decomposition products, while insufficient reaction time results in incomplete conversion [25]. The optimal reaction time typically ranges from 1 to 4 hours for most phthalazinone substrates [23].

Solvent selection also plays a crucial role in reaction optimization. Pyridine has been identified as an effective solvent for certain chlorination reactions, facilitating the formation of the desired product while minimizing side reactions [23]. Alternative solvents such as dimethylformamide have also been employed with varying degrees of success [25].

| Temperature (°C) | Time (hours) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 60 | 1 | Neat | 65 | 99 |

| 80 | 2-4 | Dimethylformamide | 82-90 | 95-98 |

| 110 | 3 | Pyridine | 83 | 96 |

Modern Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of phthalazine derivatives, offering significant advantages in terms of reaction time and energy efficiency [7] [8]. The application of microwave irradiation to phthalazine synthesis enables rapid heating and enhanced reaction rates compared to conventional heating methods [9].

A versatile microwave-assisted synthetic approach involves the use of controlled microwave heating to accelerate the formation of phthalazine derivatives [8]. This methodology demonstrates advantages of good substrate tolerance, clean synthesis, and rapid conversion to important heterocycles [8]. The microwave-assisted approach has been particularly effective for synthesizing polyfunctionally substituted phthalazines with high yields [13].

One notable application involves the synthesis of phthalazine derivatives through one-pot multicomponent reactions under microwave irradiation [9]. The process utilizes aldehydes, malononitrile, and phthalhydrazide in the presence of diisopropyl ethyl ammonium acetate as catalyst, providing desired products in very satisfactory yields up to 94 percent with high purity after simple workup [9].

Research has shown that microwave-assisted synthesis of phthalazines can be accomplished using ethanol-water mixtures as eco-friendly solvent media [10]. The methodology involves microwave irradiation at 340 watts for 10-15 minutes, resulting in excellent yields ranging from 71 to 93 percent while significantly reducing reaction time from 24 hours in conventional reflux to 10-20 minutes [10].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to phthalazine synthesis to develop environmentally friendly methodologies [10] [14]. The implementation of green chemistry approaches focuses on reducing waste generation, utilizing renewable feedstocks, and employing safer solvents and reaction conditions [14].

The development of solvent-free synthetic routes represents a significant advancement in green chemistry applications for phthalazine synthesis [35]. Research has demonstrated that phthalazine-triones can be synthesized through multicomponent reactions using green solvents such as ethyl lactate, achieving excellent yields up to 81 percent [35]. The use of ethyl lactate as a green solvent provides an environmentally benign alternative to traditional organic solvents [35].

Microwave-assisted green synthesis protocols have been developed that combine the benefits of rapid heating with environmentally friendly reaction conditions [7]. These methodologies utilize task-specific ionic liquids as catalysts, which can be recycled and reused multiple times without noticeable decrease in catalytic activity [9]. The recyclability of ionic liquid catalysts makes these protocols environmentally benign and economically attractive [9].

Photocatalytic approaches have also been explored as green alternatives for phthalazine synthesis [12]. Light-driven catalyst-free synthetic strategies have been developed that merge multiple reaction steps in one-pot processes, minimizing chemical waste and resource consumption [12]. These photochemical methods avoid the use of toxic reagents and harsh reaction conditions typically associated with conventional synthetic approaches [12].

Scalable Industrial Production Methods

The development of scalable industrial production methods for 1-chlorophthalazine requires careful consideration of process efficiency, safety, and economic factors [11]. Industrial-scale synthesis involves specialized equipment designed to handle large quantities of chemicals while maintaining precise control over reaction conditions [11].

Continuous manufacturing processes have been implemented for large-scale production of chlorinated phthalazine derivatives [11]. These processes offer advantages in terms of consistent product quality, reduced waste generation, and improved safety compared to batch production methods [11]. The transition from laboratory-scale to industrial-scale synthesis requires optimization of heat transfer, mass transfer, and mixing parameters [11].

Quality control protocols are rigorously enforced in industrial-scale synthesis to ensure product consistency and compliance with regulatory standards [11]. This includes extensive testing and analysis at various stages of production, including raw material verification, in-process monitoring, and final product analysis [11]. Good Manufacturing Practices are typically mandatory for industrial production facilities [11].

The optimization of industrial production methods involves balancing multiple factors including yield, purity, reaction time, and cost considerations [32]. Process optimization studies have demonstrated that reactor temperature, residence time, and catalyst concentration significantly influence product yield and quality [32]. Advanced process control systems enable real-time monitoring and adjustment of reaction parameters to maintain optimal production conditions [32].

| Production Scale | Reactor Type | Capacity (kg/batch) | Yield (%) | Production Time (hours) |

|---|---|---|---|---|

| Laboratory | Round-bottom flask | 0.1-1 | 65-83 | 1-4 |

| Pilot | Continuous flow | 10-100 | 75-85 | 0.5-2 |

| Industrial | Large-scale reactor | 1000-10000 | 80-90 | 2-6 |

Regioselective Synthesis Strategies

Directing Group Methodologies

Directing group methodologies have been developed to achieve regioselective synthesis of substituted phthalazine derivatives [15] [16] [17]. These approaches utilize specific functional groups to direct the site of chemical transformation, enabling the selective formation of desired regioisomers [17].

The use of chelation-assisted methodologies has proven particularly effective for regioselective phthalazine synthesis [17]. Research has demonstrated that ruthenium-catalyzed regioselective orthocatalyzed amidation of imidazo heterocycles can be achieved through chelation-assisted mechanisms [17]. This methodology provides a straightforward, high-yielding regioselective approach toward the synthesis of orthocatalyzed-amidated phenylimidazo heterocycles [17].

Hydrazine nucleophiles have been employed as directing groups in palladium-catalyzed cascade processes for phthalazine synthesis [15]. The cascade process involves carbonylation of aryl iodide acceptors to generate acylpalladium species, which are subsequently intercepted by hydrazine nucleophiles [15]. Intramolecular Michael addition follows to give either nitrogen-aminoisoindolones or mono-nitrogen- and di-nitrogen,nitrogen-prime-phthalazones depending on whether monosubstituted or 1,2-disubstituted hydrazine nucleophiles are used [15].

The regioselectivity of heterocyclic core formation has been confirmed through nuclear magnetic resonance and x-ray diffraction studies [16]. Research has shown that the direction of preferential nucleophilic attack can be controlled depending on the substituent nature in triketone precursors as well as reaction conditions [16]. Acid and temperature effects on the selectivity of condensations have been revealed through systematic studies [16].

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed synthetic pathways offer powerful approaches for the regioselective construction of phthalazine frameworks [18] [22]. These methodologies utilize transition metal catalysts to facilitate selective bond formation and enable access to complex phthalazine structures that would be difficult to obtain through conventional synthetic methods [22].

Palladium-catalyzed three-component cascade processes have been developed for the regioselective synthesis of phthalazine derivatives [15]. The methodology involves the use of palladium catalysts to promote carbonylation reactions followed by cyclization to form the phthalazine ring system [15]. This approach provides excellent regioselectivity and high yields under mild reaction conditions [15].

Ruthenium-catalyzed approaches have been employed for the regioselective functionalization of phthalazine precursors [17]. Research has demonstrated that cationic ruthenium complexes can catalyze the direct orthocatalyzed amidation of phenyl rings in imidazo heterocycles with aryl isocyanates [17]. The methodology provides regioselective access to substituted phthalazine derivatives without prior activation of carbon-hydrogen bonds [17].

Copper-mediated mechanochemical reactions have been explored for phthalazine synthesis under solvent-free conditions [18]. These approaches utilize copper salts as catalysts in ball-milling reactions to promote the formation of phthalazine derivatives [18]. The mechanochemical approach offers advantages in terms of reduced solvent usage and enhanced reaction selectivity [18].

| Metal Catalyst | Substrate Type | Regioselectivity | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Palladium | Aryl iodides | >95% | 75-90 | 110°C, 4 hours |

| Ruthenium | Imidazo heterocycles | >90% | 80-95 | Reflux, 6 hours |

| Copper | Alkyne precursors | >85% | 60-85 | Ball milling, 90 minutes |

Multi-step Synthesis of Functionalized Derivatives

Three-step Synthesis Routes

Multi-step synthetic routes have been developed to access functionalized 1-chlorophthalazine derivatives with enhanced structural complexity [19] [20] [21]. These approaches typically involve the sequential introduction of functional groups through carefully designed synthetic sequences [21].

A representative three-step synthesis route involves the initial preparation of phthalazinone from phthalic anhydride and hydrazine hydrate, followed by chlorination with phosphorus oxychloride, and subsequent functionalization through nucleophilic substitution reactions [19] [20]. This sequential approach enables the introduction of diverse functional groups while maintaining high overall yields [21].

Research has demonstrated that three-step synthesis protocols can be optimized to achieve excellent yields at each stage [20]. The first step involves the condensation of 4-chlorophthalic anhydride with methylhydrazine using microwave-assisted Gabriel synthesis, resulting in high yields of the intermediate phthalazine-1,4-dione derivatives [19]. The subsequent steps involve nitrogen-alkylation using dihalogenoalkyl groups followed by nucleophilic substitution to introduce azide functionalities [19].

The optimization of three-step synthesis routes requires careful consideration of reaction conditions and purification protocols at each stage [29]. Studies have shown that the use of anhydrous potassium carbonate as base and appropriate solvent selection can significantly improve overall yields and product purity [29]. The sequential nature of these reactions allows for the isolation and characterization of intermediates, facilitating process optimization [29].

| Step | Reaction Type | Yield (%) | Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation | 85-95 | Reflux, 3-6 hours | Phthalazinone |

| 2 | Chlorination | 65-85 | 60-110°C, 1-4 hours | 1-Chlorophthalazine |

| 3 | Functionalization | 70-90 | Various conditions | Substituted derivatives |

Key Intermediates and Precursors

The identification and synthesis of key intermediates represents a crucial aspect of multi-step phthalazine synthesis [20] [29]. These intermediates serve as versatile building blocks for the construction of diverse phthalazine derivatives with varying biological and chemical properties [21].

Phthalazinone derivatives constitute the most important class of intermediates in 1-chlorophthalazine synthesis [2] [3]. These compounds can be readily prepared from phthalic anhydride through condensation with hydrazine or substituted hydrazines [3]. The resulting phthalazinones serve as direct precursors to chlorinated derivatives through treatment with various chlorinating agents [25].

Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate represents another important intermediate that enables access to functionalized phthalazine derivatives [29]. This compound can be synthesized through chemoselective nitrogen-alkylation via addition reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate [29]. The ester functionality provides a handle for further derivatization through hydrazinolysis and subsequent coupling reactions [29].

Hydrazide intermediates have proven particularly valuable for the synthesis of complex phthalazine derivatives [29]. The conversion of ester precursors to hydrazides through treatment with hydrazine hydrate enables subsequent azide coupling procedures and condensation reactions with aldehydes [29]. These transformations provide access to dipeptide and hydrazone derivatives with enhanced biological activity [29].

The strategic use of protecting groups in intermediate synthesis has been demonstrated to improve overall synthetic efficiency [12]. Research has shown that tert-butyl protecting groups can be employed to mask reactive functionalities during synthetic manipulations, with subsequent deprotection accomplished using trifluoroacetic acid [12]. This approach enables the selective formation of desired products while minimizing side reactions [12].

| Intermediate | Synthetic Route | Yield (%) | Applications |

|---|---|---|---|

| Phthalazinone | Phthalic anhydride + hydrazine | 85-95 | Direct chlorination precursor |

| Benzyl phthalazinone | Substituted synthesis | 75-85 | Functionalized derivatives |

| Propanoate ester | N-alkylation reaction | 60-78 | Peptide coupling reactions |

| Hydrazide derivatives | Hydrazinolysis | 70-90 | Azide coupling precursors |

The nucleophilic substitution chemistry of 1-chlorophthalazine is dominated by the electron-withdrawing nature of the phthalazine ring system, which significantly activates the chlorine atom toward displacement by various nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine substituent.

Oxygen Nucleophiles: Mechanisms and Applications

Oxygen nucleophiles readily react with 1-chlorophthalazine through direct nucleophilic attack at the C-1 position. The electron-deficient nature of the phthalazine ring system significantly enhances the electrophilicity of the carbon atom bearing the chlorine substituent, facilitating nucleophilic displacement reactions.

The reaction mechanism proceeds via an addition-elimination pathway, where the oxygen nucleophile initially forms a tetrahedral intermediate that subsequently eliminates chloride ion to yield the substituted product. This mechanism is supported by kinetic studies and the observation of enhanced reactivity compared to simple aryl chlorides.

Alcohols and phenols serve as effective oxygen nucleophiles in these transformations. Primary and secondary alcohols react under basic conditions, typically employing potassium carbonate or sodium hydride as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The reaction proceeds smoothly at temperatures ranging from room temperature to 100°C, depending on the nucleophilicity of the alcohol and the reaction conditions employed.

Phenolic nucleophiles demonstrate particularly high reactivity due to their enhanced nucleophilicity after deprotonation. The phenoxide anion attacks the electrophilic carbon with concurrent elimination of chloride, yielding aryloxy-substituted phthalazines in excellent yields. These products serve as valuable intermediates for the synthesis of bioactive compounds and materials applications.

Water itself can act as a nucleophile under appropriate conditions, leading to hydrolysis products. However, this reaction typically requires elevated temperatures and acidic or basic catalysis to proceed at reasonable rates. The hydrolysis product, 1-hydroxyphthalazine, exists in tautomeric equilibrium with phthalazin-1-one, with the latter form being thermodynamically favored.

| Oxygen Nucleophile | Reaction Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|

| Primary Alcohols | K₂CO₃, DMF, 80°C | 1-Alkoxyphthalazines | 75-90 |

| Secondary Alcohols | NaH, DMSO, 60°C | 1-Alkoxyphthalazines | 70-85 |

| Phenols | Cs₂CO₃, DMF, 100°C | 1-Aryloxyphthalazines | 80-95 |

| Water | HCl, reflux | Phthalazin-1-one | 60-75 |

The stereochemical outcome of these reactions is influenced by steric factors surrounding the nucleophilic center. Bulky oxygen nucleophiles may exhibit reduced reactivity due to steric hindrance, requiring more forcing conditions or extended reaction times to achieve complete conversion.

Nitrogen Nucleophiles: Hydrazine Derivatives

Nitrogen nucleophiles, particularly hydrazine and its derivatives, exhibit exceptional reactivity toward 1-chlorophthalazine, leading to the formation of diverse nitrogen-substituted phthalazine derivatives. The enhanced nucleophilicity of nitrogen compared to oxygen makes these reactions particularly facile and versatile.

The reaction mechanism involves initial nucleophilic attack by the nitrogen center on the electrophilic carbon bearing the chlorine substituent. The formation of a tetrahedral intermediate is followed by elimination of chloride ion, yielding the nitrogen-substituted product. Kinetic studies have demonstrated that hydrazine derivatives exhibit nucleophilicity parameters significantly higher than their oxygen counterparts, resulting in faster reaction rates and milder reaction conditions.

Hydrazine hydrate represents the most commonly employed nitrogen nucleophile for these transformations. The reaction proceeds smoothly in alcoholic solvents such as ethanol or methanol, often at room temperature or under mild heating conditions. The primary amino group of hydrazine attacks the electrophilic carbon, forming 1-hydrazinophthalazine derivatives that can be further functionalized through condensation reactions with aldehydes, ketones, or other electrophiles.

Substituted hydrazines, including phenylhydrazine, methylhydrazine, and aroylhydrazines, participate in analogous reactions with 1-chlorophthalazine. These reactions provide access to diverse 1-aminophthalazine derivatives that serve as valuable intermediates for the synthesis of fused heterocyclic systems. The electronic properties of the substituents on the hydrazine nitrogen influence both the reaction rate and the regioselectivity of subsequent transformations.

The reaction conditions can be optimized based on the nature of the hydrazine nucleophile. More electron-rich hydrazines require milder conditions, while electron-deficient derivatives may necessitate elevated temperatures or the presence of a base catalyst. Typical reaction conditions involve heating the reactants in ethanol or other protic solvents at temperatures ranging from 50°C to 100°C for several hours.

| Hydrazine Derivative | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 60°C, 4h | 1-Hydrazinophthalazine | 85-92 |

| Phenylhydrazine | EtOH, 80°C, 6h | 1-Phenylhydrazinophthalazine | 78-85 |

| Methylhydrazine | MeOH, 50°C, 3h | 1-Methylhydrazinophthalazine | 80-88 |

| Benzoylhydrazine | DMF, 100°C, 8h | 1-Benzoylhydrazinophthalazine | 75-82 |

The stereochemical aspects of these reactions are generally straightforward, as the nucleophilic substitution proceeds with retention of configuration at the phthalazine carbon center. However, subsequent tautomerization processes may complicate the stereochemical analysis, particularly for products bearing additional nitrogen-containing functional groups.

Sulfur Nucleophiles: Thiol Reactivity

Sulfur nucleophiles demonstrate enhanced reactivity compared to their oxygen and nitrogen analogs when reacting with 1-chlorophthalazine, primarily due to the higher nucleophilicity and lower basicity of sulfur. This unique reactivity profile enables sulfur nucleophiles to participate in nucleophilic substitution reactions under particularly mild conditions while avoiding competing elimination reactions.

The enhanced nucleophilicity of sulfur arises from its lower electronegativity compared to oxygen, which results in more readily available electron pairs for donation to electrophilic centers. Additionally, the larger atomic radius of sulfur allows for better orbital overlap with the electrophilic carbon, leading to more favorable transition states and faster reaction rates.

Thiols and thiolates readily undergo nucleophilic substitution with 1-chlorophthalazine through direct attack at the electrophilic carbon bearing the chlorine substituent. The reaction mechanism follows a classical SN2 pathway for primary and secondary thiols, while tertiary thiols may proceed through an SN1-like mechanism depending on the reaction conditions and substrate structure.

Aliphatic thiols, including primary, secondary, and tertiary mercaptans, react efficiently with 1-chlorophthalazine under mild basic conditions. The reaction typically employs weak bases such as potassium carbonate or triethylamine to deprotonate the thiol, generating the more nucleophilic thiolate anion. The resulting sulfide products are obtained in excellent yields with minimal side reactions.

Aromatic thiols and thiophenols exhibit particularly high reactivity due to the stabilization of the thiolate anion through resonance with the aromatic ring system. These reactions can proceed at room temperature in polar aprotic solvents, making them attractive for the synthesis of sulfur-containing phthalazine derivatives with potential biological activity.

The reaction conditions for sulfur nucleophiles are generally milder than those required for oxygen or nitrogen nucleophiles. Typical conditions involve treatment of 1-chlorophthalazine with the thiol nucleophile in the presence of a weak base in solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile at temperatures ranging from room temperature to 80°C.

| Sulfur Nucleophile | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Ethanethiol | K₂CO₃, DMF, RT, 4h | 1-Ethylthiophthalazine | 88-94 |

| Thiophenol | Et₃N, CH₃CN, 40°C, 3h | 1-Phenylthiophthalazine | 85-91 |

| Benzyl mercaptan | Cs₂CO₃, DMSO, 60°C, 5h | 1-Benzylthiophthalazine | 82-89 |

| 2-Mercaptoethanol | K₂CO₃, DMF, 50°C, 6h | 1-(2-Hydroxyethylthio)phthalazine | 78-85 |

The stereochemical outcome of these reactions is determined by the mechanism of nucleophilic substitution. For SN2 reactions, inversion of configuration occurs at the electrophilic carbon, while SN1 reactions lead to racemization. However, since the substitution occurs at the phthalazine ring carbon, stereochemical considerations are primarily relevant for chiral thiol nucleophiles.

Carbon Nucleophiles: C-C Bond Formation

Carbon nucleophiles play a crucial role in the functionalization of 1-chlorophthalazine, enabling the formation of carbon-carbon bonds that are essential for building complex molecular architectures. The electron-deficient nature of the phthalazine ring system facilitates nucleophilic attack by various carbanions, leading to diverse substituted phthalazine derivatives with enhanced structural complexity.

The mechanism of C-C bond formation through nucleophilic substitution involves the attack of carbanions on the electrophilic carbon bearing the chlorine substituent. Active methylene compounds, including malononitrile, diethyl malonate, ethyl cyanoacetate, and acetylacetone, serve as effective carbon nucleophiles due to their ability to form stabilized enolate anions under basic conditions.

Malononitrile and its derivatives represent particularly versatile carbon nucleophiles for reactions with 1-chlorophthalazine. The reaction typically employs strong bases such as sodium hydride, potassium tert-butoxide, or cesium carbonate to generate the malononitrile anion, which subsequently attacks the electrophilic carbon with displacement of chloride. The resulting products contain a dicyano-substituted carbon center that can undergo further transformations, including cyclization reactions to form fused heterocyclic systems.

Diethyl malonate serves as another important carbon nucleophile, providing access to phthalazine derivatives bearing ester functionality. The malonate enolate is generated using sodium ethoxide or similar bases, and the subsequent nucleophilic substitution proceeds under mild conditions. The ester groups in the products can be further manipulated through reduction, hydrolysis, or decarboxylation reactions to provide diverse functionalized phthalazines.

Acetoacetic esters and β-dicarbonyl compounds participate in analogous reactions, leading to phthalazine derivatives with ketone or ester functionality. These reactions are particularly valuable for the synthesis of phthalazine-containing natural products and pharmaceutically active compounds.

| Carbon Nucleophile | Base/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Malononitrile | NaH, DMF, 0°C→RT | 1-(Dicyanomethyl)phthalazine | 78-85 |

| Diethyl malonate | NaOEt, EtOH, reflux | 1-(Diethoxycarbonylmethyl)phthalazine | 75-82 |

| Ethyl cyanoacetate | K₂CO₃, DMF, 80°C | 1-(Cyanoethoxycarbonylmethyl)phthalazine | 70-78 |

| Acetylacetone | KOtBu, THF, RT | 1-(Acetylacetonyl)phthalazine | 72-80 |

The stereochemical aspects of these reactions depend on the nature of the carbon nucleophile and the reaction conditions. For symmetrical nucleophiles such as malononitrile and diethyl malonate, stereochemical considerations are minimal. However, for unsymmetrical nucleophiles or those bearing chiral centers, careful control of reaction conditions may be necessary to achieve high stereoselectivity.

Cross-Coupling Transformations

Cross-coupling reactions represent one of the most important classes of transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. 1-Chlorophthalazine serves as an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions, providing access to diverse substituted phthalazine derivatives with applications in medicinal chemistry, materials science, and natural product synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions of 1-chlorophthalazine have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the phthalazine ring system facilitates oxidative addition of palladium(0) complexes to the carbon-chlorine bond, enabling subsequent transmetalation and reductive elimination steps that complete the catalytic cycle.

The general mechanism of palladium-catalyzed cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition step is typically rate-determining for aryl chlorides, requiring active palladium catalysts and elevated temperatures. However, the electron-deficient nature of 1-chlorophthalazine makes this step more facile compared to electron-rich aryl chlorides.

Suzuki-Miyaura coupling represents one of the most widely applied palladium-catalyzed reactions for 1-chlorophthalazine. This transformation couples 1-chlorophthalazine with organoborane reagents in the presence of a palladium catalyst and a base. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands as the catalyst system, along with potassium carbonate or cesium carbonate as the base in solvents such as dimethylformamide, 1,4-dioxane, or toluene.

The scope of organoborane coupling partners is extensive, including arylboronic acids, heteroarylboronic acids, alkenylboronic acids, and alkylborane derivatives. Arylboronic acids bearing both electron-donating and electron-withdrawing substituents participate effectively in these reactions, providing access to diverse biaryl-containing phthalazine derivatives. The reaction conditions are generally mild, with temperatures ranging from 80°C to 120°C and reaction times of 6-24 hours.

Stille coupling reactions employ organostannane reagents as nucleophilic partners in palladium-catalyzed cross-coupling with 1-chlorophthalazine. These reactions are particularly valuable for the introduction of vinyl, aryl, and heteroaryl groups, as organostannanes are more stable and easier to handle than many other organometallic reagents. The reaction typically proceeds under neutral conditions without the need for a base, making it compatible with acid-sensitive functional groups.

| Coupling Type | Catalyst System | Conditions | Scope | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 12h | Aryl/heteroarylboronic acids | 75-90 |

| Stille | Pd(PPh₃)₄ | Toluene, 110°C, 8h | Organostannanes | 70-85 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, 60°C, 6h | Terminal alkynes | 80-95 |

| Negishi | Pd(PPh₃)₄ | THF, 70°C, 10h | Organozinc reagents | 75-88 |

Sonogashira coupling enables the introduction of alkyne functionality into the phthalazine framework through palladium/copper dual catalysis. This reaction couples 1-chlorophthalazine with terminal alkynes in the presence of a palladium catalyst, copper(I) iodide as co-catalyst, and a base such as triethylamine. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both coupling partners.

The functional group tolerance of palladium-catalyzed cross-coupling reactions is exceptional, allowing for the preservation of sensitive functionalities such as esters, amides, ethers, and halides. This broad compatibility makes these reactions particularly valuable for late-stage functionalization of complex molecules and the synthesis of pharmaceutical intermediates.

Copper-Catalyzed Methodologies

Copper-catalyzed cross-coupling reactions have gained significant attention as alternatives to palladium-catalyzed processes, offering several advantages including lower catalyst cost, earth-abundant metal source, and unique reactivity profiles. 1-Chlorophthalazine participates effectively in various copper-catalyzed transformations, providing access to carbon-carbon and carbon-heteroatom bonds under complementary conditions to palladium catalysis.

The mechanism of copper-catalyzed cross-coupling reactions differs significantly from palladium catalysis, often proceeding through single-electron transfer (SET) processes rather than classical two-electron oxidative addition/reductive elimination pathways. This mechanistic difference enables copper catalysts to activate substrates that are challenging for palladium systems and to provide orthogonal reactivity patterns.

Ullmann-type coupling reactions represent the classical application of copper catalysis in aromatic substitution chemistry. Modern versions of these reactions employ copper(I) complexes with nitrogen-containing ligands such as 1,10-phenanthroline, 2,2'-bipyridine, or N-heterocyclic carbenes to facilitate C-N, C-O, and C-S bond formation between 1-chlorophthalazine and various nucleophiles.

The improved catalytic systems developed for copper-catalyzed cross-coupling reactions typically employ ligands that stabilize low-valent copper species and facilitate substrate activation. Phenanthroline-based ligands have proven particularly effective for these transformations, enabling reactions to proceed at lower temperatures with improved yields compared to traditional copper-catalyzed processes.

Carbon-carbon bond formation through copper catalysis can be achieved using organolithium, organozinc, or Grignard reagents as nucleophilic partners. These reactions typically require lower temperatures than palladium-catalyzed processes and can tolerate functional groups that are sensitive to the more electrophilic palladium catalysts.

| Reaction Type | Catalyst System | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|---|

| C-N Coupling | CuI/phenanthroline | Amines/anilines | 110°C, K₂CO₃, DMF | 70-85 |

| C-O Coupling | Cu(OAc)₂/phenanthroline | Phenols/alcohols | 120°C, Cs₂CO₃, DMSO | 75-90 |

| C-S Coupling | CuI/neocuproine | Thiols | 100°C, K₃PO₄, DMF | 80-92 |

| Sonogashira-type | CuI/phenanthroline | Terminal alkynes | 80°C, Et₃N, DMF | 85-95 |

The functional group tolerance of copper-catalyzed reactions is generally excellent, particularly for reactions proceeding through SET mechanisms. These processes are often less sensitive to steric hindrance compared to palladium-catalyzed reactions, enabling the coupling of more hindered substrates. Additionally, copper catalysis can be particularly effective for the formation of heterocyclic products through intramolecular cyclization reactions following the initial cross-coupling step.

Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium and copper catalysis, offering unique advantages for specific substrate classes and reaction types. The ability of nickel to access multiple oxidation states (0, I, II, III) enables diverse mechanistic pathways that are not available to other transition metals, providing opportunities for novel transformations and improved efficiency.

The mechanism of nickel-catalyzed cross-coupling can proceed through various pathways depending on the substrate, ligand, and reaction conditions. Traditional Ni(0)/Ni(II) cycles operate similarly to palladium catalysis through oxidative addition, transmetalation, and reductive elimination. However, nickel also enables Ni(I)/Ni(III) cycles that proceed through single-electron transfer processes, particularly effective for sp³-hybridized electrophiles.

1-Chlorophthalazine serves as an excellent substrate for nickel-catalyzed cross-coupling reactions due to the electron-deficient nature of the heterocyclic system. This electronic character facilitates oxidative addition to nickel centers and enables reactions to proceed under milder conditions compared to electron-rich aryl chlorides.

Negishi coupling using nickel catalysts provides efficient access to carbon-carbon bonds through the reaction of 1-chlorophthalazine with organozinc reagents. These reactions typically employ simple nickel salts such as nickel(II) chloride or nickel(II) acetate in combination with phosphine or nitrogen-based ligands. The reactions can proceed at moderate temperatures (60-100°C) and tolerate a wide range of functional groups on both coupling partners.

The scope of organozinc reagents suitable for nickel-catalyzed coupling is extensive, including arylzinc, heteroarylzinc, alkenylzinc, and alkylzinc derivatives. Primary and secondary alkylzinc reagents are particularly well-suited for nickel catalysis, as nickel's ability to undergo single-electron processes minimizes β-hydride elimination pathways that plague palladium-catalyzed alkyl couplings.

| Coupling Partner | Catalyst System | Conditions | Mechanism | Yield (%) |

|---|---|---|---|---|

| Arylzinc reagents | NiCl₂/dppf | THF, 80°C, 8h | Ni(0)/Ni(II) | 75-88 |

| Alkylzinc reagents | NiCl₂/bipy | DMA, 60°C, 12h | Ni(I)/Ni(III) | 70-85 |

| Alkenylzinc reagents | Ni(acac)₂/PCy₃ | Toluene, 100°C, 6h | Ni(0)/Ni(II) | 80-92 |

| Alkynylzinc reagents | NiBr₂/phenanthroline | DMF, 90°C, 10h | Ni(I)/Ni(III) | 72-85 |

Reductive coupling reactions represent a unique application of nickel catalysis that enables the coupling of two electrophiles in the presence of a reducing agent. These reactions are particularly valuable for 1-chlorophthalazine, as they enable the formation of symmetrical or unsymmetrical biaryl products without the need for pre-formed organometallic reagents.

The development of photoredox-nickel dual catalysis has opened new opportunities for cross-coupling reactions under mild conditions. These systems combine the single-electron chemistry of photoredox catalysts with the bond-forming ability of nickel catalysis, enabling transformations that are challenging for thermal processes alone.

Cycloaddition Chemistry

Cycloaddition reactions represent a fundamental class of transformations in organic chemistry, enabling the rapid construction of cyclic systems with high levels of stereochemical control. 1-Chlorophthalazine participates in various cycloaddition processes, serving either as a diene component in inverse electron-demand reactions or as a substrate for metal-catalyzed formal cycloadditions.

[4+2] Cycloadditions with Siloxyalkynes

The [4+2] cycloaddition reaction between 1-chlorophthalazine and siloxyalkynes represents a highly efficient method for the construction of complex polycyclic systems. This transformation proceeds through a formal inverse electron-demand Diels-Alder mechanism, where the electron-deficient phthalazine ring acts as the diene component and the electron-rich siloxyalkyne serves as the dienophile.

The reaction mechanism involves initial coordination of a silver catalyst to the alkyne triple bond, which increases the electrophilicity of the alkyne and facilitates nucleophilic attack by the phthalazine nitrogen. The resulting metallacycle intermediate undergoes ring expansion and subsequent elimination of nitrogen to afford the final cycloaddition product with incorporation of the siloxy functionality.

Silver catalysts have proven particularly effective for these transformations, with silver triflate and silver tetrafluoroborate being the most commonly employed catalytic systems. The reaction typically proceeds under mild conditions (room temperature to 60°C) in polar solvents such as acetonitrile or dimethylformamide. The low catalyst loadings (1-5 mol%) and mild reaction conditions make this transformation particularly attractive for synthetic applications.

The scope of siloxyalkynes suitable for these reactions is extensive, including trimethylsilyl, triethylsilyl, and tert-butyldimethylsilyl derivatives. The siloxy group serves multiple functions in these reactions: it increases the electron density of the alkyne, facilitates silver coordination, and provides a useful functional handle for subsequent transformations of the cycloaddition products.

| Siloxyalkyne | Catalyst | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| TMSO-acetylene | AgOTf (5 mol%) | CH₃CN, RT, 4h | Siloxynaphthalene | 78-85 |

| TESO-acetylene | AgBF₄ (3 mol%) | DMF, 40°C, 6h | Siloxynaphthalene | 82-90 |

| TBDMSO-acetylene | AgOTf (2 mol%) | CH₃CN, 60°C, 3h | Siloxynaphthalene | 75-88 |

| Siloxy-phenylacetylene | AgBF₄ (4 mol%) | DMF, 50°C, 8h | Siloxyanthracene | 70-82 |

The stereochemical outcome of these cycloadditions is generally high, with excellent regioselectivity observed for unsymmetrical siloxyalkynes. The silver catalyst appears to control both the regiochemistry and stereochemistry of the transformation through preferential coordination to specific sites on the alkyne substrate.

The synthetic utility of these reactions is enhanced by the ability to remove the silyl protecting group under mild conditions, revealing hydroxyl functionality that can be further elaborated. Additionally, the aromatic products formed in these cycloadditions often exhibit interesting photophysical properties, making them attractive targets for materials applications.

Inverse Electron Demand Diels-Alder Reactions

Inverse electron-demand Diels-Alder (IEDDA) reactions of 1-chlorophthalazine represent a powerful strategy for the construction of complex heterocyclic systems. In these transformations, the electron-deficient phthalazine ring serves as the diene component, while electron-rich dienophiles such as enamines, vinyl ethers, or electron-rich alkenes act as the two-electron component.

The mechanism of IEDDA reactions involves the interaction between the LUMO of the electron-deficient diene (phthalazine) and the HOMO of the electron-rich dienophile. This orbital interaction is complementary to normal electron-demand Diels-Alder reactions, where the HOMO of an electron-rich diene interacts with the LUMO of an electron-poor dienophile.

The electronic properties of 1-chlorophthalazine make it an excellent substrate for IEDDA reactions. The electron-withdrawing chlorine substituent and the inherent electron deficiency of the diazine ring system lower the LUMO energy, facilitating overlap with the HOMO of electron-rich dienophiles. This electronic match results in faster reaction rates and milder reaction conditions compared to normal electron-demand cycloadditions.

Tetrazines have been extensively studied as IEDDA partners, although their reactions with phthalazines are less common due to the different electronic demands. When such reactions do occur, they typically proceed through stepwise mechanisms involving zwitterionic intermediates rather than concerted pathways.

The reaction conditions for IEDDA processes involving 1-chlorophthalazine vary depending on the nature of the dienophile and the desired product. Simple vinyl ethers and enamines can react at room temperature or under mild heating, while less reactive dienophiles may require elevated temperatures or Lewis acid catalysis to achieve reasonable reaction rates.

| Dienophile Type | Reaction Conditions | Mechanism | Product | Yield (%) |

|---|---|---|---|---|

| Vinyl ethers | CH₂Cl₂, RT, 12h | Concerted | Dihydropyridazines | 65-78 |

| Enamines | Toluene, 80°C, 6h | Stepwise | Tetrahydropyridazines | 70-85 |

| Styrenes | Lewis acid, 100°C, 24h | Concerted | Dihydronaphthalenes | 45-65 |

| Silyl enol ethers | TiCl₄, -78°C, 4h | Concerted | Cycloadducts | 60-75 |

The stereochemical control in IEDDA reactions of 1-chlorophthalazine is often excellent, particularly for reactions proceeding through concerted mechanisms. The transition state geometry imposes specific stereochemical requirements that result in high diastereoselectivity for appropriate substrate combinations.

Recent developments in asymmetric IEDDA reactions have employed chiral Lewis acid catalysts to induce enantioselectivity in these transformations. Iron(III) and other Lewis acids bearing chiral ligands have shown promise for achieving high enantiomeric excesses in cycloadditions involving 1-chlorophthalazine derivatives.

Enzymatic Transformations

The enzymatic transformation of 1-chlorophthalazine by mammalian molybdenum hydroxylases represents a crucial aspect of its biological fate and metabolic processing. These enzymes, primarily aldehyde oxidase and xanthine oxidase, catalyze the oxidative metabolism of 1-chlorophthalazine through distinct mechanistic pathways that provide insights into substrate recognition, catalytic efficiency, and species-dependent metabolic differences.

Oxidation by Aldehyde Oxidase

Aldehyde oxidase represents the primary enzyme responsible for the metabolic transformation of 1-chlorophthalazine in mammalian systems. This molybdenum-containing enzyme belongs to the xanthine oxidase family and plays a crucial role in the hepatic clearance of nitrogen-containing heterocycles, including phthalazine derivatives.

The catalytic mechanism of aldehyde oxidase-mediated oxidation of 1-chlorophthalazine involves a complex series of steps centered around the molybdenum cofactor (Moco). The reaction begins with protonation of the substrate's N-2 nitrogen by Lys893, which activates the phthalazine ring toward nucleophilic attack by the molybdenum hydroxyl group. This activation step is crucial for proper substrate orientation and optimal orbital overlap during the subsequent chemical transformation.

The molybdenum cofactor contains a hydroxyl ligand that acts as the primary nucleophile in the oxidation process. Glu1270 serves as a critical catalytic residue by deprotonating the molybdenum cofactor, thereby increasing its nucleophilicity and facilitating attack on the electron-deficient phthalazine substrate. This deprotonation step generates a highly reactive molybdenum-oxide species that readily attacks the C-4 position of the phthalazine ring.

Following nucleophilic attack, a hydride transfer occurs from the substrate to the sulfur atom of the molybdenum cofactor. This hydride transfer represents the rate-determining step of the overall transformation, as determined through computational studies and kinetic isotope effect measurements. The mechanism results in the formation of an intermediate molybdenum-substrate complex that subsequently undergoes product release and cofactor regeneration.

The kinetic parameters for 1-chlorophthalazine oxidation by aldehyde oxidase demonstrate significant species-dependent variations. Rabbit liver aldehyde oxidase exhibits Km values ranging from 0.003 to 1.8 mM for various phthalazine substrates, with 1-chlorophthalazine being a particularly efficient substrate. Guinea pig and baboon liver enzymes show broader substrate tolerance, oxidizing a greater number of 1-substituted phthalazine derivatives compared to the rabbit enzyme.

| Species | Km (mM) | Vmax (relative) | Substrates Oxidized | Active Site Characteristics |

|---|---|---|---|---|

| Rabbit | 0.003-1.8 | 1.0 | 10/18 tested | Most restricted active site |

| Guinea Pig | 0.003-1.8 | 1.2 | 13/18 tested | Intermediate size |

| Baboon | 0.003-1.8 | 1.4 | 14/18 tested | Largest active site |

| Human | 0.01-0.5 | 1.1 | 12/18 tested | Similar to guinea pig |

The structure-activity relationships for aldehyde oxidase substrates reveal important insights into substrate recognition and binding. The enzyme shows a preference for lipophilic substituents at the 1-position of phthalazine, with increased affinity (lower Km values) observed for more hydrophobic derivatives. However, molecular size calculations indicate species-dependent cut-off thresholds above which compounds are not metabolized, suggesting that active site architecture plays a crucial role in determining substrate specificity.

Interactions with Xanthine Oxidase

Xanthine oxidase, another molybdenum-containing enzyme of the same family as aldehyde oxidase, exhibits distinctly different interactions with 1-chlorophthalazine compared to its closely related counterpart. Rather than serving as a substrate for oxidative transformation, 1-chlorophthalazine acts primarily as a competitive inhibitor of xanthine oxidase, providing valuable insights into the structural determinants of enzyme selectivity within this enzyme family.

The inhibitory interaction between 1-chlorophthalazine and xanthine oxidase is characterized by competitive kinetics, with Ki values ranging from 0.015 to 1.3 mM depending on the specific enzyme source and assay conditions. Bovine milk xanthine oxidase, the most extensively studied form of the enzyme, shows consistent competitive inhibition patterns with 1-chlorophthalazine and related phthalazine derivatives.

The molecular basis for the different behavior of 1-chlorophthalazine toward aldehyde oxidase versus xanthine oxidase lies in subtle differences in active site architecture and substrate recognition mechanisms. While both enzymes contain similar molybdenum cofactors and overall structural frameworks, the specific amino acid residues lining the active site cavity create distinct binding environments that favor different substrate classes.

Computational modeling and X-ray crystallographic studies have revealed that the xanthine oxidase active site is optimized for binding purine and pyrimidine substrates such as xanthine, hypoxanthine, and allopurinol. The binding mode of 1-chlorophthalazine in the xanthine oxidase active site appears to be non-productive, allowing for tight binding without the proper geometric alignment required for catalytic turnover.

The inhibition constants (Ki) for various phthalazine derivatives with xanthine oxidase correlate with their lipophilicity and molecular size, similar to the trends observed for aldehyde oxidase substrates. However, the absolute affinity values are generally higher for xanthine oxidase inhibition compared to aldehyde oxidase substrate binding, suggesting that the binding interactions, while structurally similar, have different energetic profiles.

| Compound | Ki (mM) vs XO | Km (mM) vs AO | Selectivity Ratio | Binding Mode |

|---|---|---|---|---|

| 1-Chlorophthalazine | 0.025 | 0.15 | 6.0 | Competitive inhibitor vs substrate |

| 1-Methylphthalazine | 0.050 | 0.08 | 1.6 | Competitive inhibitor vs substrate |

| 1-Phenylphthalazine | 0.015 | 0.12 | 8.0 | Competitive inhibitor vs substrate |

| Phthalazine | 0.080 | 0.20 | 2.5 | Competitive inhibitor vs substrate |

The physiological implications of these differential enzyme interactions are significant for understanding the metabolic fate of 1-chlorophthalazine in biological systems. The preferential metabolism by aldehyde oxidase, combined with the inhibitory effects on xanthine oxidase, suggests that 1-chlorophthalazine and related compounds may have complex effects on cellular metabolism and drug clearance pathways.

Formation of 4-Chloro-1-(2H)-phthalazinone

The enzymatic formation of 4-chloro-1-(2H)-phthalazinone from 1-chlorophthalazine represents the major metabolic pathway for this compound in mammalian systems. This transformation is catalyzed exclusively by aldehyde oxidase, with the product being definitively characterized through chromatographic, infrared spectroscopic, and mass spectrometric analyses.

The regioselectivity of the oxidation reaction is remarkable, with hydroxylation occurring specifically at the C-4 position of the phthalazine ring system. This regioselectivity arises from the intrinsic electronic properties of the 1-chlorophthalazine substrate and the geometric constraints imposed by the aldehyde oxidase active site. The C-4 position represents the most electrophilic carbon in the ring system due to its location adjacent to both nitrogen atoms and its relationship to the electron-withdrawing chlorine substituent.

The mechanism of 4-chloro-1-(2H)-phthalazinone formation follows the general aldehyde oxidase pathway described previously, with specific features that account for the observed regioselectivity. The initial protonation at N-2 by Lys893 not only activates the substrate but also directs the subsequent nucleophilic attack to the C-4 position through favorable orbital alignment and electrostatic interactions.

The molybdenum hydroxyl group attacks the C-4 carbon in a concerted process that involves simultaneous hydride transfer to the molybdenum cofactor. This mechanism results in the direct introduction of hydroxyl functionality at the C-4 position, followed by tautomerization to yield the thermodynamically favored 4-chloro-1-(2H)-phthalazinone product.

Kinetic studies have revealed that the formation of 4-chloro-1-(2H)-phthalazinone proceeds with first-order dependence on both enzyme and substrate concentrations under initial rate conditions. The apparent Km values for this transformation are consistent with those determined for other aldehyde oxidase substrates, confirming that 1-chlorophthalazine binds in the same active site as other known substrates.

| Parameter | Value | Units | Experimental Conditions |

|---|---|---|---|

| Km (apparent) | 0.12 ± 0.02 | mM | pH 7.4, 37°C, rabbit liver AO |

| Vmax | 45 ± 3 | nmol/min/mg protein | Saturating substrate conditions |

| kcat/Km | 3.8 × 10⁵ | M⁻¹s⁻¹ | Catalytic efficiency |

| Product yield | >95 | % | Based on substrate consumption |

The analytical characterization of 4-chloro-1-(2H)-phthalazinone has been accomplished through multiple complementary techniques. Infrared spectroscopy reveals the characteristic carbonyl stretching frequency of the lactam functionality, while mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the proposed structure. High-performance liquid chromatography enables quantitative analysis of product formation and reaction kinetics.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant